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Preclinical Applications of Flurpiridaz F-18 in Cardiac PET Imaging: A Technical Guide

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Compound of Interest		
Compound Name:	Flurpiridaz	
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Introduction

Flurpiridaz F-18 (also known as ¹⁸F-BMS-747158-02) is a novel radiopharmaceutical agent developed for myocardial perfusion imaging (MPI) using positron emission tomography (PET). [1] As a structural analog of pyridaben, it functions by binding with high affinity to the mitochondrial complex I (MC-I), an enzyme abundant in the mitochondria-rich tissue of the myocardium.[1][2][3] This mechanism allows for high first-pass extraction and retention in cardiomyocytes, providing excellent image quality for the assessment of coronary artery disease (CAD).[3]

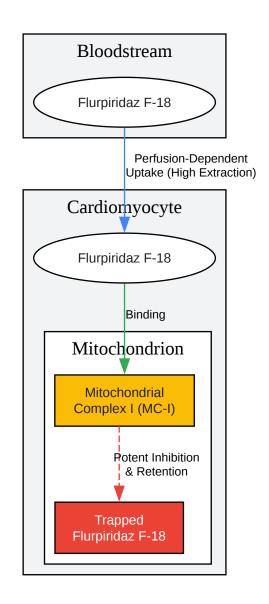
Flurpiridaz exhibits several advantages over existing PET radiotracers.[4] Its relatively long half-life of approximately 110 minutes facilitates centralized production and distribution, removing the need for an on-site cyclotron, which is a major limitation for tracers like ¹³N-ammonia and ¹⁵O-water.[1][2][4] This extended half-life also makes it compatible with exercise stress testing, a significant advantage over very short-lived agents like Rubidium-82.[1][5] Furthermore, the short positron range of ¹⁸F results in higher resolution images compared to Rb-82.[1][6] Preclinical studies have consistently demonstrated a high myocardial extraction fraction (over 90%), slow clearance, and high myocardium-to-background contrast, making it a promising agent for both qualitative and quantitative assessment of myocardial blood flow (MBF).[6][7][8]

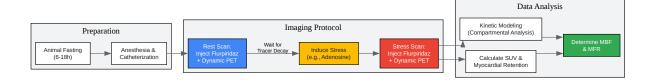


Mechanism of Action and Uptake Pathway

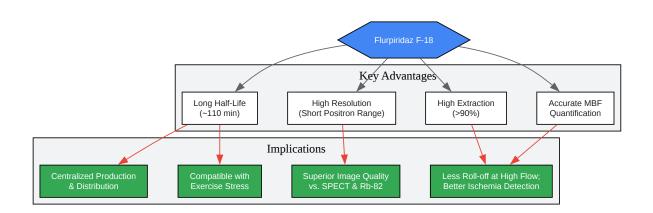
Flurpiridaz's retention in the heart is directly linked to its interaction with mitochondrial complex I. The tracer rapidly accumulates in cardiomyocytes and binds potently to MC-I, leading to its trapping within the mitochondria. This process is dependent on myocardial perfusion, establishing a near-linear relationship between tracer uptake and blood flow.











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